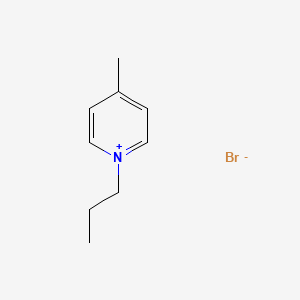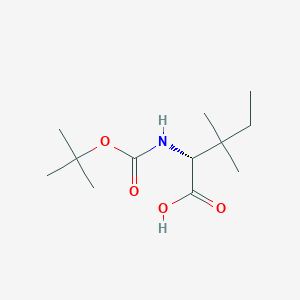
D-Ala-D-Leu-OH TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D-Ala-D-Leu-OH TFA” is a synthetic peptide that has become increasingly popular in various areas of scientific research. It is a compound of D-alanyl-D-leucine with 2,2,2-trifluoroacetic acid (1:1) .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . The synthesis of natural product-like cyclic peptides containing non-proteinogenic building blocks (e.g., D-amino acids) is most effectively accomplished by chemical methods, such as the split-and-pool solid-phase synthesis method .
Molecular Structure Analysis
The molecular formula of “D-Ala-D-Leu-OH TFA” is C11H19F3N2O5. Its molecular weight is 316.27 g/mol. The linear formula is C9H18N2O3.C2HF3O2 .
Chemical Reactions Analysis
Trifluoroacetic acid (TFA) has been assayed by various methods such as gas chromatography, GC mass spectroscopy, reversed-phase HPLC, isotachophoresis, infrared spectrometry, titration, spectrophotometry, and ion-exchange chromatography . Ion chromatography (IC) is advantageous because it is sensitive, simple, and can be automated .
Physical And Chemical Properties Analysis
“D-Ala-D-Leu-OH TFA” is a white powder . It has a melting point of 138-147 °C . It should be stored at 0-8°C .
Scientific Research Applications
Synthesis of Unnatural Peptides
D-Ala-D-Leu-OH TFA is used in the synthesis of unnatural peptides. A study demonstrated the use of cobalt-catalyzed diastereoselective umpolung hydrogenation to access noncanonical aryl alanine peptides . This method shows good tolerance towards various functional groups, amino acid sequences, and peptide lengths . The hydrogenation reaction does not result in racemization or epimerization .
Proteomics Research
D-Ala-D-Leu-OH TFA is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in a biological system .
Pharmaceutical Applications
Noncanonical aryl alanines, such as D-Ala-D-Leu-OH TFA, are prevalent in pharmaceuticals due to their versatility . For instance, Cetrorelix, a synthetic decapeptide containing D-2-Nal, 40-Cl-D-Phe, D-3-Pal residues, is a gonadotropin-releasing hormone antagonist used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy .
Future Directions
properties
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZWVQFOYTDAF-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ala-d-leu-oh tfa | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)






